molecular formula C9H8ClN3O2 B11881186 Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11881186
M. Wt: 225.63 g/mol
InChI Key: GSYNJXLCSRXTKV-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7, a methyl group at position 2, and a methyl ester at position 6.

Properties

IUPAC Name

methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYNJXLCSRXTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a condensation reaction with hydrazine to form the pyrazole ring. This intermediate is then reacted with a suitable chlorinating agent to introduce the chlorine atom at the 7-position. Finally, the esterification of the carboxylic acid group yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while hydrolysis will yield the corresponding carboxylic acid .

Scientific Research Applications

Anticancer Properties

Research indicates that Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest
K56210.0Inhibition of proliferation

The compound's mechanism often involves the modulation of signaling pathways such as ERK and AKT, leading to reduced cell viability and increased apoptosis in cancer cells .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains. This compound could potentially be explored for its antimicrobial properties as well .

Synthesis and Functionalization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives.

Synthesis Overview:

  • Starting materials typically include readily available pyrazole derivatives.
  • Functionalization at the 6-carboxylate position allows for modifications that enhance biological activity.
  • Various synthetic routes have been developed to introduce substituents at different positions on the pyrazolo-pyrimidine scaffold.

Case Studies

Several case studies highlight the potential applications of this compound:

Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of this compound on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in significant cytotoxicity and induction of apoptosis through ERK pathway inhibition .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound. It was found to effectively reduce levels of inflammatory markers in vitro, suggesting its utility in treating conditions associated with chronic inflammation.

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ) with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.

Substituent Effects and Ester Group Variations
Compound Name Substituents (Positions) Ester Group Molecular Weight Key Structural Differences Biological Activity (if reported) Reference
Compound A Cl (7), CH₃ (2), COOCH₃ (6) Methyl 255.67 g/mol Reference compound Not explicitly reported
Ethyl 7-chloro-2-methylpyrazolo[...]-6-carboxylate Cl (7), CH₃ (2), COOCH₂CH₃ (6) Ethyl 269.70 g/mol Ethyl ester increases lipophilicity Higher lipophilicity may enhance membrane permeability
Methyl 5,7-dichloropyrazolo[...]-3-carboxylate Cl (5,7), COOCH₃ (3) Methyl 276.07 g/mol Additional Cl at position 5; ester at position 3 Electron-withdrawing Cl may alter reactivity
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[...] Cl-Ph (2), CH₃ (7), COOCH₂CH₃ (6) Ethyl 331.78 g/mol Bulky 3-chlorophenyl substituent at position 2 Potential π-π interactions in drug targets
Ethyl 7-amino-2-methylpyrazolo[...]-6-carboxylate NH₂ (7), CH₃ (2), COOCH₂CH₃ (6) Ethyl 236.25 g/mol NH₂ replaces Cl (electron-donating vs. withdrawing) Amino group enhances solubility and H-bonding potential

Key Observations :

  • Chlorine Substitution : The dichloro analog (Methyl 5,7-dichloropyrazolo[...]-3-carboxylate) introduces a stronger electron-withdrawing effect, which could stabilize negative charges or influence binding in enzymatic pockets .
  • Aryl Substituents : The 3-chlorophenyl group in Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[...] enhances steric bulk and aromatic interactions, which may improve target binding but reduce metabolic stability .
Crystallographic and Conformational Comparisons
  • Molecular Conformation : In Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[...]-6-carboxylate, the pyrimidine ring adopts a flattened envelope conformation, with the bromophenyl group nearly perpendicular to the core. This geometry facilitates intermolecular N–H⋯N hydrogen bonding, stabilizing crystal packing .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., Ethyl 7-amino-2-methylpyrazolo[...]-6-carboxylate) likely exhibit stronger hydrogen-bonding networks due to the NH₂ group, enhancing solubility and crystallinity .

Compound A, with its chloro and methyl ester groups, may adopt a planar conformation similar to its ethyl ester analog, but its lack of hydrogen-bond donors could reduce crystalline stability compared to amino-substituted derivatives.

Biological Activity

Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure features a fused pyrazole and pyrimidine ring system, with a methyl ester group at the 6-position and a chlorine atom at the 7-position. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, a study identified certain analogues that showed promising antitubercular activity against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. These compounds were found to have low cytotoxicity while effectively inhibiting Mtb growth within macrophages .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (μg/mL) against MtbCytotoxicity (HepG2)
P60.5>100
P71.0>100
P190.2550

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, inhibiting their activity and leading to apoptosis in cancer cells. Studies indicate that certain pyrazolo[1,5-a]pyrimidine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, modulating their function. This interaction can lead to various biological effects, such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Study on Antitubercular Activity

In a focused library synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, researchers identified key structural features that enhance antitubercular activity. The study highlighted the importance of substituents at various positions on the core scaffold for achieving optimal efficacy against Mtb while maintaining low cytotoxicity levels .

Evaluation of Anticancer Effects

Another investigation evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that specific modifications in the chemical structure could lead to enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells. The study emphasized the potential for these compounds as lead candidates in drug development for cancer therapy .

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